1-(9-Phenanthryl)-1-cyclohexanol
Description
1-(9-Phenanthryl)-1-cyclohexanol is a cyclohexanol derivative featuring a phenanthrene moiety at the 1-position of the cyclohexanol ring. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties due to its extended π-conjugation and bulky structure. The phenanthryl substituent likely enhances UV absorption and influences solubility and reactivity compared to simpler aryl groups .
Properties
CAS No. |
10468-81-2 |
|---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-phenanthren-9-ylcyclohexan-1-ol |
InChI |
InChI=1S/C20H20O/c21-20(12-6-1-7-13-20)19-14-15-8-2-3-9-16(15)17-10-4-5-11-18(17)19/h2-5,8-11,14,21H,1,6-7,12-13H2 |
InChI Key |
LJOLNWJDSJIHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(9-Phenanthryl)-1-cyclohexanol can be synthesized through the regioselective functionalization of 9-hydroxyphenanthreneThe reaction typically requires specific catalysts and controlled conditions to ensure the desired regioselectivity .
Industrial Production Methods: Large-scale production of this compound often involves the use of phenanthrene derived from coal tar. The phenanthrene undergoes a series of chemical transformations, including oxidation and functionalization, to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(9-Phenanthryl)-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketal and other derivatives.
Reduction: Reduction reactions can modify the phenanthrene ring or the cyclohexanol group.
Substitution: Substitution reactions can introduce different functional groups to the phenanthrene ring.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Catalysts: Specific catalysts are used to facilitate regioselective functionalization and other reactions.
Major Products:
Phenanthrenyl Ketal: Formed through oxidation reactions.
Substituted Phenanthrenes: Result from substitution reactions.
Scientific Research Applications
1-(9-Phenanthryl)-1-cyclohexanol has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Material Chemistry: Employed in the development of advanced materials with unique properties.
Pharmaceutical Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(9-Phenanthryl)-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can interact with various biological molecules, influencing their function. The cyclohexanol group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular parameters of 1-(9-Phenanthryl)-1-cyclohexanol with structurally related cyclohexanol derivatives:
Reactivity and Functionalization
- Steric Effects: notes that 1-(9-phenanthryl)-1-cyclohexene fails to react with maleic anhydride, unlike smaller analogs, highlighting steric hindrance as a critical factor .
- Hydroxyl Group Reactivity: The cyclohexanol hydroxyl group enables esterification or etherification, but bulky phenanthryl substituents may slow these reactions .
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